molecular formula C9H10N2OS B3050496 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- CAS No. 264235-45-2

2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-

Cat. No.: B3050496
CAS No.: 264235-45-2
M. Wt: 194.26 g/mol
InChI Key: ORIJEHZFRGYQJV-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-: is an organic compound belonging to the class of benzothiazinones This compound is characterized by a benzene ring fused to a thiazine ring, with an amino group at the 6th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Amino Group: The amino group at the 6th position can be introduced through nitration followed by reduction or direct amination using suitable reagents.

    Methylation: The methyl group at the 4th position can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted benzothiazinones.

Scientific Research Applications

2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- can be compared with other similar compounds, such as:

    2H-1,4-Benzothiazin-3(4H)-one, 6-amino-: Lacks the methyl group at the 4th position, which may affect its chemical reactivity and biological activity.

    2H-1,4-Benzothiazin-3(4H)-one, 4-methyl-: Lacks the amino group at the 6th position, which may influence its interactions with molecular targets.

    2H-1,4-Benzothiazin-3(4H)-one, 6-chloro-4-methyl-: Contains a chlorine atom instead of an amino group at the 6th position, potentially altering its chemical and biological properties.

Properties

IUPAC Name

6-amino-4-methyl-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIJEHZFRGYQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621233
Record name 6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264235-45-2
Record name 6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.5 g 6-Amino-4H-benzo[1,4]thiazin-3-one in 50 ml DMF was treated in portions with 0.695 g 95% sodium hydride at room temperature. After 30 min, 3.548 g methyl iodide were added dropwise at 0° C. and stirring was continued for another 30 min. The mixture was poured into ice and ammonium chloride solution and extracted with CH2Cl2. Chromatography on silica yielded 3.1 g crude product, which was further purified by trituration with diethyl ether.
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50 mL
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3.548 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-
Reactant of Route 2
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-
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2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-
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2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-
Reactant of Route 5
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-
Reactant of Route 6
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-

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